molecular formula C19H20O4 B1525864 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid CAS No. 1354953-93-7

4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid

Cat. No.: B1525864
CAS No.: 1354953-93-7
M. Wt: 312.4 g/mol
InChI Key: FYJYTASNASJXAD-UHFFFAOYSA-N
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Description

“4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid” is an organic compound with a molecular weight of 312.37 . It is also known as BPOC. The compound is typically stored at room temperature and appears as a powder .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s molecular weight is 312.37 .

Scientific Research Applications

Ferroelectric Liquid Crystalline Polymers

Hsiue and Chen (1995) synthesized ferroelectric side chain polysiloxanes containing phenyl ester mesogenic groups, including structures related to 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid. These materials exhibited rich mesomorphic behavior with potential applications in liquid crystal displays and optical storage devices due to their ferroelectric properties and thermal stability Hsiue & Chen, 1995.

Enzymatic Oxidative Polymerization

Kumbul et al. (2015) investigated the enzymatic oxidative polymerization of a para-imine functionalized phenol derivative, showcasing a methodology that could potentially apply to derivatives of this compound. This approach allows for the synthesis of polymers with applications in materials science, leveraging the properties of phenylene and oxyphenylene units Kumbul et al., 2015.

Catalytic Organic Transformations

Zhang et al. (2006) developed a highly active Au(I) catalyst for the intramolecular exo-hydrofunctionalization of allenes, which could be relevant for the functionalization of compounds like this compound. This catalysis is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals Zhang et al., 2006.

Synthesis of Functionalized Aromatic Compounds

Nakamura, Uchiyama, and Ohwada (2003) described a new general method for synthesizing 4H-1,2-benzoxazine derivatives, potentially applicable to the synthesis and functionalization of compounds related to this compound. These heterocycles serve as potent intermediates for oxygen-functionalized aromatic compounds, useful in organic synthesis and material science Nakamura, Uchiyama, & Ohwada, 2003.

Photoluminescence and Optical Storage

Meng et al. (1996) synthesized copolymers demonstrating photoinduced birefringence, suggesting applications in reversible optical storage. The study highlights the potential of derivatives of this compound in creating materials with unique optical properties Meng et al., 1996.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .

Properties

IUPAC Name

4-(4-phenylmethoxyphenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c20-18(21)19(10-12-22-13-11-19)16-6-8-17(9-7-16)23-14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJYTASNASJXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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